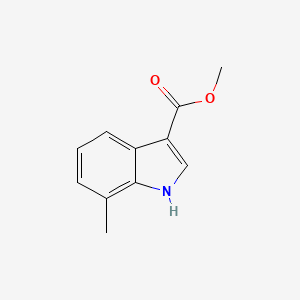

Methyl 7-methyl-1H-indole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZWIKXFFYPHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673222 | |

| Record name | Methyl 7-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-49-9 | |

| Record name | Methyl 7-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 7-methyl-1H-indole-3-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 7-methyl-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available data for the compound and its close structural analogs, this document offers insights into its molecular characteristics, spectral behavior, and chemical reactivity.

Molecular and Physical Properties

This compound, with the CAS number 773134-49-9, is a derivative of indole, a prominent scaffold in numerous biologically active compounds.[1] The addition of a methyl group at the 7-position and a methyl carboxylate group at the 3-position significantly influences its physicochemical properties.

A summary of the key physical and molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 773134-49-9 | [2] |

| Boiling Point | 339.1°C at 760 mmHg | [2] |

| Density | 1.212 g/cm³ | [2] |

| Refractive Index | 1.624 | [2] |

| Flash Point | 158.9°C | [2] |

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a comprehensive understanding of its spectral characteristics can be derived from the analysis of closely related compounds, namely Methyl 1H-indole-3-carboxylate and 7-methyl-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. Based on data for similar indole derivatives, the following spectral features can be predicted for this compound.[3][4]

¹H NMR:

-

The indole N-H proton is expected to appear as a broad singlet in the downfield region, typically around δ 8.0-9.0 ppm.

-

The aromatic protons on the benzene ring (positions 4, 5, and 6) will likely resonate in the range of δ 7.0-7.8 ppm. The coupling patterns will be indicative of their relative positions.

-

The proton at position 2 of the indole ring is anticipated to be a singlet around δ 7.5-8.0 ppm.

-

The methyl protons of the ester group will appear as a sharp singlet around δ 3.8-4.0 ppm.

-

The protons of the methyl group at position 7 will also be a singlet, likely in the upfield region of the aromatic spectrum, around δ 2.5 ppm.

¹³C NMR:

-

The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 160-170 ppm.

-

The aromatic and indole ring carbons will resonate between δ 100-140 ppm. The carbon bearing the methyl group (C7) and the carbons of the pyrrole ring will have distinct chemical shifts.

-

The methyl carbon of the ester group will appear around δ 50-55 ppm.

-

The methyl carbon at position 7 will have a chemical shift in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected, based on data from 7-methyl-1H-indole-3-carbaldehyde and general knowledge of indole esters.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (indole) |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic, methyl) |

| ~1700-1720 | C=O stretch (ester) |

| ~1600-1620 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 189. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the indole nucleus and the appended functional groups.

-

Indole Ring: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing methyl carboxylate group at the 3-position deactivates the ring towards electrophilic attack compared to unsubstituted indole.

-

N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a strong base. This allows for N-alkylation or N-acylation reactions.

-

Ester Group: The methyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 7-methyl-1H-indole-3-carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Synthesis

A plausible synthetic route to this compound can be conceptualized through established indole synthesis methodologies. A common approach involves the Fischer indole synthesis or variations thereof, starting from a suitably substituted aniline and a ketoester.

Alternatively, a more direct route would be the esterification of 7-methyl-1H-indole-3-carboxylic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Caption: Proposed synthesis via esterification.

Applications in Drug Discovery

Indole derivatives are a cornerstone of modern drug discovery, with numerous approved drugs featuring this scaffold.[1] The indole-3-carboxylate moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The 7-methyl substitution can be strategically employed to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profile of drug candidates.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in the development of new therapeutic agents. This guide has provided a detailed overview of its known and predicted physical and chemical properties, offering a foundational resource for researchers in the field. Further experimental validation of the predicted spectral and reactivity data will be instrumental in fully elucidating the chemical nature of this promising molecule.

References

An In-Depth Technical Guide to the Structure Elucidation and IUPAC Nomenclature of Methyl 7-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structure and systematic naming of Methyl 7-methyl-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By delving into the principles of spectroscopic analysis and the rules of IUPAC nomenclature, this document serves as a practical resource for scientists engaged in the synthesis, characterization, and application of novel indole derivatives.

Introduction to the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern medicinal chemistry. Understanding the precise structure and nomenclature of substituted indoles is fundamental to the rational design and development of new therapeutic agents. This guide will use this compound as a case study to illustrate the key principles of structural elucidation and systematic naming.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive identification of a chemical structure relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for an unambiguous assignment.

The Inherent Logic of Spectroscopic Analysis

The choice and application of spectroscopic methods are not arbitrary; they follow a logical progression. Mass spectrometry provides the molecular weight and elemental composition, giving the first clue to the molecule's identity. Infrared spectroscopy then reveals the functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy, in its one- and two-dimensional forms, maps the carbon-hydrogen framework and the connectivity of atoms, ultimately leading to the complete structural elucidation.

Experimental Protocol: A Generalized Approach to Sample Preparation for Spectroscopic Analysis

A self-validating protocol for preparing a sample of a novel indole derivative for spectroscopic analysis would involve the following steps:

-

Purity Assessment: Before any analysis, the purity of the synthesized compound is paramount. This is typically achieved by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A single, sharp peak in the HPLC chromatogram or a single spot on the TLC plate is a good indicator of a pure compound.

-

Sample Preparation for NMR:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without interfering with the signals of interest.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

-

-

Sample Preparation for Mass Spectrometry:

-

Prepare a dilute solution (typically 1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

-

For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer.

-

-

Sample Preparation for IR Spectroscopy:

-

For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

This systematic approach ensures that the data obtained is from the compound of interest and is of high quality, forming a trustworthy basis for structural interpretation.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call in structure elucidation. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

For This compound , the expected molecular formula is C₁₁H₁₁NO₂. The nominal molecular weight would be 189 g/mol . An HRMS analysis would provide a highly accurate mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also offer structural clues. For instance, the loss of a methoxy group (-OCH₃) or the entire ester group (-COOCH₃) would be expected fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The indole ring and the methyl ester group of the target molecule have characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| N-H Stretch | 3300-3500 (broad) | Characteristic of the amine in the indole ring. |

| C=O Stretch (Ester) | 1700-1725 | The carbonyl group of the methyl ester. |

| C-O Stretch (Ester) | 1200-1300 | The single bond between the carbonyl carbon and the oxygen of the ester. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Aromatic C=C Stretch | 1450-1600 | In-plane vibrations of the carbon-carbon double bonds in the benzene and pyrrole rings. |

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the indole and methyl ester functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the complete connectivity of the molecule can be determined.

The ¹H NMR spectrum of This compound can be predicted based on the known spectrum of the parent compound, Methyl 1H-indole-3-carboxylate, and the expected influence of the additional methyl group at the C-7 position.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| NH | ~8.1-8.3 | br s | 1H | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| H-2 | ~7.8-8.0 | d | 1H | This proton is adjacent to the electron-withdrawing ester group and the nitrogen atom, leading to a downfield shift. It will likely appear as a doublet due to coupling with the NH proton. |

| H-4 | ~7.9-8.1 | d | 1H | This proton is on the benzene ring and is deshielded by the ring current and the nearby ester group. It will be a doublet due to coupling with H-5. |

| H-5 | ~7.1-7.3 | t | 1H | This proton will be a triplet due to coupling with both H-4 and H-6. |

| H-6 | ~7.0-7.2 | d | 1H | This proton will be a doublet due to coupling with H-5. |

| 7-CH₃ | ~2.4-2.6 | s | 3H | The methyl group attached to the aromatic ring will appear as a singlet in this region. |

| 3-COOCH₃ | ~3.8-4.0 | s | 3H | The methyl group of the ester will be a sharp singlet. |

Rationale for Predictions: The chemical shifts are estimated based on the data for Methyl 1H-indole-3-carboxylate. The methyl group at C-7 is an electron-donating group and may cause slight upfield shifts for the nearby aromatic protons (H-6) compared to the parent compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O | ~165 | The carbonyl carbon of the ester is significantly deshielded. |

| C-2 | ~125-130 | This carbon is adjacent to the nitrogen and the ester-substituted carbon. |

| C-3 | ~105-110 | This carbon is attached to the electron-withdrawing ester group. |

| C-3a | ~128-132 | A quaternary carbon at the fusion of the two rings. |

| C-4 | ~120-125 | Aromatic CH carbon. |

| C-5 | ~120-125 | Aromatic CH carbon. |

| C-6 | ~118-122 | Aromatic CH carbon. |

| C-7 | ~120-125 | The methyl-substituted aromatic carbon. |

| C-7a | ~135-138 | A quaternary carbon at the fusion of the two rings. |

| 7-CH₃ | ~15-20 | The methyl carbon attached to the aromatic ring. |

| 3-COOCH₃ | ~50-55 | The methyl carbon of the ester. |

Rationale for Predictions: The predictions are based on the known shifts for indole and substituted indoles. The presence of the methyl group at C-7 will have a minor effect on the chemical shifts of the other carbons in the benzene ring.

Two-Dimensional (2D) NMR Spectroscopy

For complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structure.

-

COSY: A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between H-4, H-5, and H-6 on the benzene ring.

-

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would definitively assign the proton and carbon signals for the CH groups in the molecule.

Visualization of the Structure Elucidation Workflow

Caption: A workflow diagram illustrating the logical progression of experiments in structure elucidation.

IUPAC Nomenclature: A Systematic Approach to Naming

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for the systematic naming of chemical compounds. This ensures that every compound has a unique and unambiguous name.

Numbering the Indole Ring

The numbering of the indole ring system is fixed and starts from the nitrogen atom as position 1, proceeding around the pyrrole ring and then the benzene ring.

Diagram of Indole Ring Numbering

Caption: Standard IUPAC numbering of the indole ring system.

Naming this compound

The IUPAC name is constructed by identifying the parent heterocycle and then naming the substituents and their positions.

-

Parent Heterocycle: The core structure is a 1H-indole. The "1H" indicates that the nitrogen at position 1 bears a hydrogen atom.

-

Principal Functional Group: The ester group (-COOCH₃) is the principal functional group, and it is named as a "carboxylate".

-

Position of the Principal Functional Group: The carboxylate group is attached to position 3 of the indole ring, so it is an "indole-3-carboxylate".

-

Ester Alkyl Group: The alkyl group of the ester is a methyl group, so we have "methyl indole-3-carboxylate".

-

Other Substituents: There is a methyl group (-CH₃) at position 7.

-

Assembling the Full Name: Combining all the parts, the systematic IUPAC name is This compound .

Conclusion

The structural elucidation and systematic naming of this compound exemplify the rigorous and logical approach required in modern chemical research. A combination of spectroscopic techniques, each providing complementary information, allows for the unambiguous determination of the molecular structure. Adherence to IUPAC nomenclature ensures clear and precise communication of this structural information within the scientific community. This guide provides a foundational understanding of these principles, empowering researchers to confidently characterize and name novel indole derivatives in their pursuit of new scientific discoveries and therapeutic innovations.

CAS number and molecular weight of Methyl 7-methyl-1H-indole-3-carboxylate

An In-depth Technical Guide to Methyl 7-methyl-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] This particular derivative, functionalized with a methyl group at the 7-position and a methyl ester at the 3-position, serves as a valuable building block in synthetic chemistry. Its strategic placement of functional groups allows for further molecular elaboration, making it a key intermediate in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications in the field of drug discovery.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 773134-49-9 | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Linear Formula | C₁₁H₁₁NO₂ | |

| Isomeric SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)OC | [2] |

Synthesis and Mechanistic Insights

While multiple synthetic routes to substituted indoles exist, a common and effective method for preparing compounds like this compound is through a variation of the Fischer indole synthesis or modern palladium-catalyzed cyclization reactions.[4] The Fischer synthesis, for instance, involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Plausible Synthetic Pathway: Fischer Indole Synthesis

A logical approach involves the reaction of (2-methylphenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst. The choice of these starting materials directly leads to the desired 7-methyl and 3-carboxylate substitution pattern on the indole ring.

Experimental Protocol (Generalized)

-

Hydrazone Formation:

-

Dissolve (2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add a base (e.g., sodium acetate) to liberate the free hydrazine.

-

Add methyl pyruvate dropwise to the solution at room temperature and stir for 1-2 hours to form the corresponding hydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

To the hydrazone mixture, add a catalyst. Polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) is often effective for this cyclization step.

-

Heat the reaction mixture under reflux. The temperature and time (typically 2-8 hours) are critical and depend on the specific substrate and catalyst used. This step facilitates the[5][5]-sigmatropic rearrangement characteristic of the Fischer synthesis.

-

Monitor the disappearance of the hydrazone intermediate by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water or a basic solution to neutralize the acid.

-

The crude product may precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

-

Causality in Experimental Design:

-

Choice of Hydrazine: Using (2-methylphenyl)hydrazine is the key decision that ensures the final indole product is substituted at the 7-position.

-

Choice of Carbonyl: Methyl pyruvate provides the necessary carbon backbone and the pre-installed methyl ester at what will become the 3-position of the indole.

-

Acid Catalyst: The acid is crucial for protonating the hydrazone, which initiates the tautomerization and subsequent[5][5]-sigmatropic rearrangement that drives the cyclization and formation of the indole ring.

Caption: Generalized workflow for the Fischer Indole Synthesis.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

A singlet for the N-H proton of the indole ring (typically downfield, > 8.0 ppm).

-

A singlet for the proton at the 2-position of the indole ring.

-

Multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene portion of the indole core.

-

A singlet for the methyl ester (–OCH₃) protons (approx. 3.8-4.0 ppm).

-

A singlet for the 7-methyl (Ar–CH₃) protons (approx. 2.4-2.6 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals.

-

A signal for the ester carbonyl carbon (C=O) in the downfield region (approx. 165 ppm).

-

Signals for the eight aromatic/heterocyclic carbons. The quaternary carbons (C3, C3a, C7, C7a) will be identifiable by their lack of signal in a DEPT-135 experiment.[7]

-

A signal for the methyl ester carbon (–OCH₃).

-

A signal for the 7-methyl carbon (–CH₃).

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₁NO₂), the molecular ion peak [M]⁺ would be expected at m/z = 189.21. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups.

-

A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole.

-

A strong, sharp peak around 1700-1720 cm⁻¹ for the C=O stretch of the ester.

-

Peaks in the 1400-1600 cm⁻¹ region for C=C stretching in the aromatic ring.

-

Applications in Research and Drug Development

The indole nucleus is a cornerstone of modern drug discovery, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][8]

Strategic Importance of Functional Groups:

-

The Indole Core: Provides a rigid, planar scaffold that can effectively interact with biological targets through π-stacking and hydrogen bonding.

-

3-Carboxylate Group: This ester is a versatile chemical handle. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, peptides, or other functional groups to modulate activity, selectivity, and pharmacokinetic properties.

-

7-Methyl Group: The introduction of a methyl group can have profound effects on a molecule's biological profile.[9] It can enhance binding affinity by occupying a hydrophobic pocket in a target protein, block metabolic degradation at that position to improve drug stability, and influence the overall conformation of the molecule.[9]

This compound is therefore not an end-product but a strategic intermediate. Researchers can utilize it in fragment-based drug design or as a starting point for building more complex molecules targeting kinases, tubulin, or other enzymes implicated in disease.[1]

Caption: Potential modification pathways and therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its characterized physicochemical properties, established synthetic logic, and the strategic value of its functional groups make it a powerful tool for researchers. A thorough understanding of its synthesis and spectroscopic profile enables its confident use in the development of novel, complex molecules with potential therapeutic applications, continuing the long and successful history of the indole scaffold in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound - C11H11NO2 | CSSB00000082630 [chem-space.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tetratek.com.tr [tetratek.com.tr]

- 8. researchgate.net [researchgate.net]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Discovery of Indole-3-Carboxylate Derivatives

Abstract

The indole nucleus represents one of the most privileged scaffolds in medicinal chemistry and natural products, owing to its prevalence in a vast array of biologically active compounds. This technical guide provides an in-depth historical and mechanistic exploration of the discovery of indole-3-carboxylate derivatives. We trace the scientific journey from the initial isolation and structural elucidation of the parent indole heterocycle to the development of foundational synthetic methodologies. A critical focus is placed on the pivotal shift from early syntheses that favored C2-functionalization, such as the Fischer and Reissert methods, to the regioselective strategies that enabled access to the therapeutically crucial C3-substituted indoles. Through detailed protocols, mechanistic diagrams, and an analysis of the causal factors behind key experimental choices, this guide illuminates the chemical logic and landmark discoveries that established the basis for modern indole-related drug development.

The Indole Nucleus: A Foundational Scaffold in Chemistry and Nature

From Indigo Dye to a Core Heterocycle: The Genesis of Indole

The story of indole chemistry is inextricably linked to the study of the ancient dye, indigo. For centuries, the vibrant blue pigment was prized, but its chemical structure remained a mystery. The path to understanding indole began with the systematic degradation of indigo. In 1866, the seminal work of Adolf von Baeyer culminated in the reduction of oxindole using zinc dust to yield the parent heterocycle, which he named "indole"—a portmanteau of indigo and oleum (oil), referencing its origin.[1] This discovery was not merely the creation of a new compound but the unveiling of a core structural motif that would soon be recognized across the biological landscape.

The Biological Ubiquity of the Indole Moiety

Following its chemical discovery, interest in the indole nucleus intensified dramatically in the 1930s.[1] Scientists began to realize that this simple bicyclic structure was the centerpiece of a multitude of vital biological molecules.[2][3]

-

Amino Acids: The essential amino acid L-tryptophan serves as the biosynthetic precursor for a vast family of indole-containing metabolites.[2][4]

-

Neurotransmitters: Serotonin (5-hydroxytryptamine), a critical neurotransmitter regulating mood, sleep, and appetite, is a direct tryptophan derivative.[2]

-

Hormones: Melatonin, the hormone responsible for regulating circadian rhythms, also features the indole core.[2]

-

Alkaloids: A massive class of over 4,100 known compounds, the indole alkaloids, exhibit potent physiological activities.[4] This family includes everything from the ancient psychedelic psilocybin to the anti-leukemia drug vincristine.[2][4]

-

Plant Growth Regulators: Indole-3-acetic acid (IAA) was identified as the primary auxin, a class of hormones that governs virtually all aspects of plant growth and development.[2]

This widespread distribution in nature underscored the indole scaffold's role as a "privileged" structure, one that has been evolutionarily selected for its ability to interact with a wide range of biological targets.

Foundational Syntheses: The Initial Path to Carboxylated Indoles

The late 19th century saw the development of the first robust methods for constructing the indole ring system. These foundational syntheses, while revolutionary, inherently favored substitution at the C2 position, a critical detail that would shape the direction of indole chemistry for decades.

The Fischer Indole Synthesis (1883): A Versatile Cyclization

Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable and widely used methods for synthesizing substituted indoles.[5] It involves the acid-catalyzed thermal reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[5]

Causality Behind the Method: The brilliance of the Fischer synthesis lies in its elegant orchestration of bond formations and rearrangements. The reaction proceeds through a phenylhydrazone intermediate, which, upon protonation, undergoes a crucial[6][6]-sigmatropic rearrangement. This rearrangement is the key bond-forming step that establishes the C2-C3 bond of the future indole ring. Subsequent cyclization and elimination of ammonia yield the aromatic indole. The mechanism inherently directs the side chain of the starting ketone or aldehyde to the C2 and C3 positions of the final indole.

Diagram: The Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid via Fischer Synthesis

This protocol is a representative example based on the original work of Fischer, reacting phenylhydrazine with pyruvic acid.[1]

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Cool the solution in an ice bath.

-

Slowly add an equimolar amount of pyruvic acid (1 equivalent) to the cooled solution with continuous stirring.

-

Allow the mixture to stir for 1-2 hours. The phenylhydrazone intermediate will often precipitate from the solution.

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid or a solution of zinc chloride in ethanol, to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into a beaker of ice water. The crude indole-2-carboxylic acid will precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to yield pure indole-2-carboxylic acid.

The Reissert Indole Synthesis (1897): A Direct Carboxylation Approach

Just over a decade after Fischer's discovery, Arnold Reissert developed an alternative route that provided direct access to indole-2-carboxylic acids.[6] This method begins with the condensation of an o-nitrotoluene with diethyl oxalate.

Causality Behind the Method: The Reissert synthesis is driven by the acidity of the methyl protons on o-nitrotoluene, which are activated by the electron-withdrawing nitro group. In the presence of a strong base like sodium ethoxide, the o-nitrotoluene is deprotonated, and the resulting carbanion attacks diethyl oxalate. This initial condensation forms an o-nitrophenylpyruvate ester. The crucial second step is a reductive cyclization.[6] A reducing agent, classically zinc in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization of the newly formed amine onto the adjacent ketone, ultimately yielding the indole-2-carboxylate.[7][8]

Diagram: The Reissert Indole Synthesis Workflow

Caption: Workflow of the Reissert Indole Synthesis.

Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid via Reissert Synthesis

This protocol is based on the classical Reissert methodology.[6][9]

-

Condensation: Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add o-nitrotoluene (1 equivalent) to the flask.

-

From the dropping funnel, add diethyl oxalate (1.1 equivalents) dropwise to the mixture while stirring vigorously.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours. A thick precipitate of the sodium salt of the pyruvate ester should form.

-

Hydrolysis (Optional but common): Cool the reaction, add water to dissolve the salt, and then acidify with a mineral acid (e.g., HCl) to hydrolyze the ester to the corresponding pyruvic acid.

-

Reductive Cyclization: To the solution containing the o-nitrophenylpyruvic acid, add zinc dust (3-4 equivalents) in portions.

-

Add glacial acetic acid slowly, controlling the exothermic reaction.

-

After the addition is complete, heat the mixture on a steam bath for 1 hour to ensure the reaction goes to completion.

-

Work-up and Purification: Filter the hot solution to remove excess zinc. Upon cooling, the indole-2-carboxylic acid will crystallize. Collect the product by filtration and recrystallize from a suitable solvent.

The Pivotal Shift to C3-Functionalization

While the Fischer and Reissert syntheses were powerful, the biological world was sending a clear message: the C3 position was of paramount importance (e.g., Tryptophan, IAA, Serotonin). This realization spurred chemists to develop methods that could selectively functionalize the C3 position, a task that required a different strategic approach.

The Inherent Electronic Bias of Indole

The reason for indole's preference for C3 substitution lies in its electronic structure. Indole is an aromatic, electron-rich heterocycle. When considering electrophilic aromatic substitution, the stability of the cationic intermediate (the sigma complex or Wheland intermediate) determines the regiochemical outcome.

-

Attack at C3: An electrophile attacking the C3 position results in a cationic intermediate where the positive charge is delocalized over the C2 atom and, crucially, the nitrogen atom, without disrupting the aromaticity of the benzene ring.

-

Attack at C2: Attack at the C2 position leads to an intermediate where the positive charge is localized on the nitrogen atom, but this requires breaking the aromaticity of the fused benzene ring, which is energetically unfavorable.

This inherent electronic preference makes the C3 position the kinetic and thermodynamic site of electrophilic attack.

Key Enabling Reactions for C3-Carboxylation

Leveraging this electronic bias, chemists devised reactions to install a carboxylate group, or a precursor, at the C3 position.

-

The Vilsmeier-Haack Reaction: This reaction became a cornerstone of C3-functionalization. It uses a Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide like DMF) to install a formyl group (-CHO) selectively at the C3 position.[10] The resulting indole-3-carboxaldehyde is a versatile intermediate that can be easily oxidized to the desired indole-3-carboxylic acid.[11][12]

-

Direct Carboxylation: While more challenging, methods for direct carboxylation using reagents like Kolbe-Schmitt conditions (CO₂ under pressure with a suitable base) were explored to directly install the carboxylic acid moiety.

-

Oxidation of C3-Alkylindoles: Naturally occurring C3-substituted indoles, like gramine, could be converted to indole-3-carboxaldehyde and subsequently oxidized.[11] Similarly, the plant hormone indole-3-acetic acid can be subjected to oxidative decarboxylation to yield the aldehyde.[11]

Table 1: Comparison of Early Synthetic Strategies for Indole Carboxylation

| Synthesis Method | Primary Position of Carboxylation | Key Reagents | Mechanistic Principle | Typical Yields (Historical) |

| Fischer Synthesis | C2 | Phenylhydrazine, Pyruvic Acid, Acid Catalyst | [6][6]-Sigmatropic Rearrangement | 60-80% |

| Reissert Synthesis | C2 | o-Nitrotoluene, Diethyl Oxalate, Base, Zn/HOAc | Condensation & Reductive Cyclization | 50-70% |

| Vilsmeier-Haack | C3 (via Aldehyde) | Indole, POCl₃, DMF | Electrophilic Substitution | >90% (for formylation) |

| Oxidation of I3A | C3 | Indole-3-Aldehyde, Oxidizing Agent (e.g., KMnO₄) | Oxidation | High |

Early Biological Discoveries and Applications

The successful synthesis of indole-3-carboxylate derivatives opened the door to exploring their biological functions, confirming the significance of the C3-substituent.

Indole-3-Acetic Acid (IAA): A Foundational Discovery in Plant Biology

The isolation and identification of indole-3-acetic acid as the primary plant auxin was a monumental discovery. It demonstrated that a relatively simple indole derivative could orchestrate complex developmental processes in plants, from cell elongation to root formation. This finding not only revolutionized botany but also highlighted the potential for indole derivatives to act as potent biological regulators.

Diagram: Biosynthesis of Indole-3-Carboxylic Acid (as IAA)

Caption: A primary biosynthetic pathway from Tryptophan to IAA in plants.

Early Pharmacological Investigations

With synthetic routes established, researchers began to create libraries of indole-3-carboxylate derivatives and screen them for therapeutic activities. Early studies, though not as systematic as modern high-throughput screening, uncovered a range of biological effects, including anti-inflammatory, antimicrobial, and anthelmintic properties.[13][14] For instance, the discovery that the synthetic indole derivative indomethacin, which features a C3-acetic acid moiety, was a potent anti-inflammatory agent further cemented the importance of this substitution pattern in drug design.[2] More recently, derivatives such as benzo[g]indol-3-carboxylates have been identified as potent inhibitors of enzymes involved in inflammation, such as microsomal prostaglandin E(2) synthase-1.[15]

Conclusion and Historical Perspective

The historical journey of indole-3-carboxylate derivatives is a compelling narrative of scientific progress, moving from the curiosity-driven degradation of a natural dye to the logical, structure-guided synthesis of therapeutically vital molecules. The initial discoveries by Fischer and Reissert provided the fundamental tools to build the indole core, but their inherent regiochemical preference for the C2 position highlighted a crucial challenge. The subsequent development of C3-selective functionalization methods, like the Vilsmeier-Haack reaction, was a pivotal turning point. It allowed chemists to align their synthetic strategies with the structural motifs found in nature's most important indoles. This convergence of synthetic chemistry and biology unlocked the vast potential of the indole-3-carboxylate scaffold, creating a foundation that continues to support the discovery of new medicines for a wide range of human diseases.[16][17]

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 7-Methyl Substitution on the Indole Ring: A Guide to Unlocking Novel Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rich electronic properties and versatile substitution patterns offer a vast chemical space for drug design. Among the various possible modifications, substitution at the 7-position of the indole ring holds a unique and often underexplored significance. This technical guide delves into the profound biological implications of introducing a methyl group at this specific position. We will explore how this seemingly simple modification can dramatically alter a molecule's pharmacological profile, influencing its receptor binding affinity, metabolic stability, and overall therapeutic potential. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into leveraging the 7-methylindole motif for the discovery of next-generation therapeutics.

The Indole Ring: A Privileged Scaffold in Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of a wide array of biologically active molecules.[1][2] Its prevalence in nature, most notably in the amino acid tryptophan, has made it a focal point for chemists and pharmacologists for over a century. The indole nucleus is considered a "privileged scaffold" due to its ability to interact with multiple receptor types, a consequence of its unique electronic distribution and hydrogen bonding capabilities.[1]

Derivatives of indole are involved in a multitude of physiological processes, acting as neurotransmitters (e.g., serotonin), anti-inflammatory agents, and anticancer drugs.[1][3] The biological activity of an indole-based compound is intricately linked to the nature and position of its substituents. While positions 3 and 5 are common points of modification, the 7-position offers a distinct steric and electronic environment that can be strategically exploited in drug design.

The 7-Methyl Group: A Subtle Modification with Profound Consequences

The introduction of a methyl group at the 7-position of the indole ring (7-methylindole) can induce significant changes in a molecule's physicochemical and pharmacological properties.[4][5] This substitution can influence:

-

Receptor Binding and Selectivity: The steric bulk and electronic effects of the 7-methyl group can modulate the affinity and selectivity of a ligand for its target receptor.

-

Metabolic Stability: The 7-methyl group can act as a metabolic shield, sterically hindering the approach of metabolizing enzymes, thereby increasing the compound's half-life.

-

Physicochemical Properties: Methylation can alter a compound's lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The following sections will explore these effects in detail, providing specific examples and experimental evidence to illustrate the strategic importance of the 7-methylindole scaffold.

Impact on Receptor Binding and Pharmacological Activity

The 7-position of the indole ring is located in proximity to the pyrrole nitrogen, a key hydrogen bond donor. Substitution at this position can therefore influence the orientation of the molecule within a receptor's binding pocket, leading to altered affinity and functional activity.

Case Study: 7-Methyltryptamines and the Serotonin 5-HT₂ Receptors

A compelling example of the impact of 7-methylation is seen in the tryptamine family of compounds, which are known to interact with serotonin (5-HT) receptors.

-

7-Methyl-DMT (7,N,N-TMT): This compound, a derivative of N,N-dimethyltryptamine (DMT), is a potent agonist of 5-HT₂ receptors.[6][7] Animal studies have shown that 7-methyl-DMT produces behavioral effects similar to those of psychedelic drugs.[7] This suggests that the 7-methyl group is well-tolerated by the 5-HT₂ receptor and may even enhance binding affinity. In contrast, larger substituents at the 7-position, such as ethyl or bromo groups, did not produce similar psychedelic-like responses, despite having high 5-HT₂ receptor affinity in vitro.[7] This highlights the specific and sensitive nature of the structure-activity relationship at this position.

-

7-Methyl-α-ethyltryptamine (7-Me-αET): This analog of α-ethyltryptamine (αET) demonstrates a significant increase in potency as both a serotonin releasing agent and a monoamine oxidase inhibitor (MAOI).[8] It is reported to be 3-4 times more potent in releasing serotonin and 10 times more potent as an MAOI compared to its non-methylated counterpart.[8] This dramatic increase in potency underscores the profound effect the 7-methyl group can have on a molecule's interaction with its biological targets.

The enhanced activity of these 7-methylated tryptamines suggests that the 7-position of the indole ring interacts with a specific sub-pocket within the 5-HT₂ receptor. The methyl group may provide a favorable hydrophobic interaction or induce a conformational change in the receptor that enhances ligand binding and/or functional activity.

Visualization: Putative Binding of 7-Methyltryptamine at a 5-HT Receptor

Caption: Putative interactions of a 7-methyltryptamine within a serotonin receptor binding pocket.

Modulation of Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and ultimately its therapeutic efficacy.[9][10] The indole ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance from the body.[11][12]

The Role of the 7-Methyl Group as a Metabolic Shield

The introduction of a methyl group at the 7-position can sterically hinder the access of CYP enzymes to the indole ring, thereby protecting it from metabolic degradation. This "metabolic shielding" effect can lead to:

-

Increased half-life (t½): By slowing down the rate of metabolism, the 7-methyl group can prolong the duration of action of a drug.

-

Improved oral bioavailability: Reduced first-pass metabolism in the liver can lead to a higher concentration of the drug reaching systemic circulation after oral administration.

-

Reduced formation of potentially toxic metabolites: By blocking certain metabolic pathways, the 7-methyl group can prevent the formation of reactive or toxic metabolites.[12]

While direct comparative metabolic stability data for a wide range of 7-methylindole compounds versus their non-methylated analogs is not extensively compiled in a single source, the principle of steric hindrance is a well-established concept in medicinal chemistry.[10] The strategic placement of a methyl group at the 7-position is a rational approach to enhance the metabolic stability of indole-based drug candidates.

Table 1: Hypothetical Comparison of Metabolic Stability

| Compound | Substitution | Predicted Metabolic Stability (t½ in HLM*) | Rationale |

| Indole-X | None | Low | Susceptible to CYP-mediated oxidation on the indole ring. |

| 7-Methyl-Indole-X | 7-Methyl | Moderate to High | The 7-methyl group sterically hinders CYP enzyme access, reducing the rate of metabolism. |

*HLM: Human Liver Microsomes. The values presented are for illustrative purposes to demonstrate the expected trend.

Visualization: Metabolic Pathway of an Indole Derivative

Caption: Generalized metabolic pathway of an indole derivative mediated by CYP450 enzymes.

Experimental Protocols

The synthesis and biological evaluation of 7-methylindole derivatives are crucial steps in the drug discovery process. The following protocols provide a general framework for these experiments.

Synthesis of 7-Methylindole

A common method for the synthesis of 7-methylindole is the Leimgruber-Batcho indole synthesis.[2]

Step 1: Nitration of o-tolualdehyde

-

Dissolve o-tolualdehyde in a suitable solvent (e.g., acetic anhydride).

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time.

-

Quench the reaction with ice water and extract the product with an organic solvent.

-

Purify the resulting nitro-o-tolualdehyde by chromatography or recrystallization.

Step 2: Reductive Cyclization

-

Dissolve the nitro-o-tolualdehyde in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent (e.g., iron powder in the presence of an acid, or catalytic hydrogenation).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Extract the product and purify by column chromatography to obtain 7-methylindole.

Other synthetic routes are also available, such as those starting from 2,6-dimethylformanilide.[13]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is used to determine the intrinsic clearance of a compound.

Materials:

-

Test compound (e.g., 7-methylindole derivative)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Control compounds (high and low clearance)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine HLM, phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.

Visualization: Workflow for In Vitro Metabolic Stability Assay

Caption: Step-by-step workflow for conducting an in vitro metabolic stability assay.

Conclusion and Future Directions

The substitution of a methyl group at the 7-position of the indole ring is a powerful strategy in medicinal chemistry that can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. As demonstrated by the examples of 7-methylated tryptamines, this modification can significantly increase receptor binding affinity and potency. Furthermore, the steric hindrance provided by the 7-methyl group offers a rational approach to improving metabolic stability, a key challenge in drug development.

Future research in this area should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive evaluation of a series of 7-substituted indole derivatives with varying alkyl groups would provide a deeper understanding of the steric and electronic requirements for optimal biological activity.

-

In-depth Metabolic Profiling: Detailed metabolic studies of 7-methylindole compounds are needed to confirm the metabolic shielding hypothesis and to identify the specific CYP isozymes involved.

-

Exploration of New Therapeutic Areas: The 7-methylindole scaffold should be explored in a wider range of therapeutic targets beyond the central nervous system, including oncology and infectious diseases.

By continuing to investigate the unique properties of the 7-methylindole motif, the scientific community can unlock new avenues for the discovery and development of innovative and effective medicines.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 7,N,N-TMT - Wikipedia [en.wikipedia.org]

- 8. 7-Methyl-α-ethyltryptamine - Wikipedia [en.wikipedia.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. pharmafocusasia.com [pharmafocusasia.com]

- 11. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 13. 7-Methylindole - Wikipedia [en.wikipedia.org]

Interpreting the NMR, IR, and mass spectrometry data of Methyl 7-methyl-1H-indole-3-carboxylate.

An In-Depth Spectroscopic Analysis of Methyl 7-methyl-1H-indole-3-carboxylate

A Technical Guide for Drug Discovery and Development Professionals

As a Senior Application Scientist, this guide provides a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The focus is on the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers in medicinal chemistry and organic synthesis.

This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[1] Accurate structural elucidation and purity confirmation are non-negotiable in the drug development pipeline. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this characterization, each providing a unique and complementary piece of the structural puzzle. This guide synthesizes the theoretical principles of these techniques with a practical interpretation of the expected data for the title compound, establishing a self-validating analytical workflow.

Below is the chemical structure of this compound with the standard IUPAC numbering for the indole ring, which will be referenced throughout this guide.

References

An In-depth Technical Guide to the Solubility Profile of Methyl 7-methyl-1H-indole-3-carboxylate in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Methyl 7-methyl-1H-indole-3-carboxylate, a member of the versatile indole family of heterocyclic compounds, presents a unique solubility challenge due to its composite molecular structure. This guide provides a comprehensive examination of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a qualitative solubility profile, and offer a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended to serve as a practical resource for researchers in drug discovery and development, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of a Solubility Profile

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The biological activity of these compounds is intimately linked to their physicochemical properties, with solubility being a primary gatekeeper for in vivo activity.[2] A poorly soluble compound, regardless of its in vitro potency, will often fail in preclinical and clinical development due to low absorption and bioavailability. Therefore, a thorough understanding of the solubility profile of a compound like this compound is not merely an academic exercise but a fundamental step in its journey from a laboratory curiosity to a potential therapeutic agent.

This guide will provide a first-principles approach to understanding and determining the solubility of this compound. We will explore how its constituent functional groups interact with solvents of varying polarities and provide a robust experimental framework for generating reliable and reproducible solubility data.

Molecular Structure Analysis and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1] The overall free energy change of dissolution depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure of this compound:

Key Structural Features:

-

Indole Ring: A bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring. The indole nucleus itself is largely non-polar and hydrophobic.[3] The N-H group in the pyrrole ring can act as a hydrogen bond donor.

-

Methyl Group (C7): An electron-donating, non-polar alkyl group that increases the overall lipophilicity of the molecule.

-

Methyl Ester Group (C3): A polar functional group containing a carbonyl (C=O) and an ether linkage (-O-CH3). The carbonyl oxygen can act as a hydrogen bond acceptor.

Predicted Solubility in Different Solvent Classes:

Based on this structural analysis, we can predict the qualitative solubility of this compound in various common organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The N-H group of the indole and the carbonyl oxygen of the ester can participate in hydrogen bonding with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar methyl ester group will interact favorably with the polar aprotic solvent. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. For a related compound, indole-3-acetic acid, the highest solubility was observed in ethyl acetate.[4] |

| Non-Polar | Hexane, Toluene | Low | While the indole ring and methyl group are non-polar, the polar methyl ester group will have unfavorable interactions with non-polar solvents, leading to poor solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and non-polar regions of the molecule, leading to moderate solubility. The parent indole shows good solubility in chloroform.[3] |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation and process development. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[5]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.

-

-

Analysis (Quantification):

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of the compound.

-

Measure the absorbance of the standard solutions to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the filtered sample (diluting if necessary to fall within the linear range of the calibration curve).

-

Calculate the concentration of the sample from the calibration curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, detection wavelength).

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample.

-

Calculate the concentration of the sample from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Causality Behind Experimental Choices and Trustworthiness

-

Why an excess of solid? Using an excess of the solute ensures that the solution becomes saturated, and the measured concentration represents the true equilibrium solubility.

-

Why constant temperature? Solubility is temperature-dependent.[6] Maintaining a constant temperature is crucial for obtaining reproducible results. For most solids, solubility increases with temperature.[6]

-

Why filtration? The presence of even microscopic solid particles can lead to an overestimation of the solubility. A 0.22 µm filter is effective at removing these fine particles.

-

Why a calibration curve? A calibration curve based on standards of known concentrations provides a reliable and accurate means to quantify the unknown concentration of the saturated solution, ensuring the trustworthiness of the final result.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of this compound. By understanding the interplay of its structural features with different solvent environments, researchers can make informed decisions regarding solvent selection for various stages of drug development. The detailed experimental protocol provided herein offers a robust and validated method for generating the critical solubility data required for advancing this and other promising indole derivatives.

Future work should focus on the experimental determination of the full solubility profile in a wider range of pharmaceutically relevant solvents and binary solvent systems. Additionally, investigating the effect of pH on the aqueous solubility of this compound would be a valuable next step, particularly for predicting its behavior in physiological environments.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. 7-Methyl-1H-indole-3-carboxylic acid (30448-16-9) for sale [vulcanchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Emerging Research Applications of Methyl 7-methyl-1H-indole-3-carboxylate

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2] While extensive research has focused on various substituted indoles, Methyl 7-methyl-1H-indole-3-carboxylate remains a relatively underexplored molecule. This technical guide synthesizes current knowledge on analogous indole-3-carboxylate derivatives to project the emerging research applications for this specific compound. We provide a forward-looking analysis of its potential as a versatile scaffold in drug discovery, with a primary focus on its prospective role as an anticancer agent, likely acting through kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale for investigating this compound as a novel lead compound. We present hypothetical mechanisms of action, detailed experimental protocols for synthesis and biological evaluation, and a comprehensive discussion of the structure-activity relationships that underpin our hypotheses.

The Indole-3-Carboxylate Scaffold: A Foundation for Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals.[2] The C3 position of the indole ring is particularly amenable to functionalization, and indole-3-carboxylate esters are key intermediates in the synthesis of a wide range of bioactive molecules.[3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

The Significance of C7-Substitution

Substitutions on the benzene ring of the indole nucleus can significantly modulate the molecule's physicochemical properties and biological activity. The C7 position, in particular, is of strategic importance. A methyl group at this position, as in this compound, can influence the molecule's lipophilicity, steric profile, and metabolic stability. These alterations can, in turn, affect its binding affinity to biological targets and its pharmacokinetic profile. While direct studies on 7-methylindole-3-carboxylates are limited, research on related 7-azaindole derivatives has shown that this position is critical for interaction with key biological targets, including kinases.[4][5]

Projected Therapeutic Application: Anticancer Agent

Based on the extensive body of research on indole derivatives, the most promising emerging application for this compound is in oncology.[6][7][8] The indole scaffold is present in several approved anticancer drugs and numerous clinical candidates.[9]

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism through which this compound may exert anticancer effects is the inhibition of protein kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole scaffold, a close structural analog of the 7-methylindole core, is a key component of several potent kinase inhibitors.[5][10] It is hypothesized that the 7-methylindole core can similarly serve as a scaffold for designing selective kinase inhibitors.

Diagram 1: Proposed Kinase Inhibition Pathway

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Protocols

To facilitate research into the potential applications of this compound, we provide the following detailed experimental protocols.

Synthesis of this compound

This protocol describes a plausible synthetic route based on established methodologies for indole synthesis.

Diagram 2: Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Synthesis of Ethyl 7-methyl-1H-indole-3-glyoxylate:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol to prepare sodium ethoxide.

-

To the cooled solution, add 2-methyl-6-nitrotoluene dropwise with stirring.

-

Subsequently, add diethyl oxalate dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the mixture into ice water and acidify with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallize from ethanol.

-

-

Synthesis of 7-Methyl-1H-indole-3-carboxylic acid:

-

To a solution of ethyl 7-methyl-1H-indole-3-glyoxylate in ethanol, add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Synthesis of this compound:

-

Suspend 7-methyl-1H-indole-3-carboxylic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound against a panel of oncogenic kinases.

Materials:

-

This compound

-

Kinase of interest (e.g., ABL, SRC, VEGFR)

-

ATP

-

Kinase-specific substrate

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

-

Reaction Setup: In a 384-well plate, add the test compound or DMSO (as a control).

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time.

-

ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-